E7046 is a specific antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. It possesses significant antitumor growth activity in multiple preclinical tumor models through modulating myeloid cells, including tumor-associated macrophages and myeloid-derived suppressor cells. E7046 is being evaluated in cancer models and clinical trials, alone or in combination with other immunotherapeutic compounds. E7046 is a potent and selective antagonist of the type 4 prostaglandin E2 (PGE2) receptor EP4. EP4 Antagonism by E7046 diminishes Myeloid immunosuppression and synergizes with Treg-reducing IL-2-Diphtheria toxin fusion protein in restoring anti-tumor immunity. E7046 has specific and potent inhibitory activity on PGE2-mediated pro-tumor myeloid cell differentiation and activation. E7046 treatment reduced the growth or even rejected established tumors in vivo in a manner dependent on both myeloid and CD8+ T cells.
Molecular Structure Analysis
While the provided literature explicitly states the chemical name of E7046 as 4-((1S)-1-(((3-(difluoromethyl)-1-methyl-5-(3-(trifluoromethyl)phenoxy)-1H-pyrazol-4-yl)carbonyl)amino)ethyl)benzoic acid, detailed analyses of its molecular structure are not presented. [, , , , , , , , , , ]
Mechanism of Action
E7046 exerts its biological effects primarily by antagonizing the EP4 receptor, a key receptor for PGE2. [, , , , , , , , , , ] By blocking the interaction between PGE2 and EP4, E7046 disrupts downstream signaling cascades responsible for various cellular processes, including:
Suppression of Myeloid Cell Differentiation: E7046 inhibits the differentiation of monocytes into immunosuppressive cells like myeloid-derived suppressor cells (MDSCs) and tumor-associated macrophages (TAMs). [, , , ] This effect alters the tumor microenvironment, making it less conducive to tumor growth and more favorable for immune cell activity. [, , , ]
Enhancement of Cytotoxic T Cell Activity: Studies indicate that E7046 can potentiate the activity of cytotoxic T cells, key players in the immune system's anti-tumor response. [, , ] This enhanced cytotoxic activity contributes to a more effective immune response against tumor cells. [, , ]
Synergistic Effects with Immunotherapies: Research suggests that E7046 can synergize with other immunotherapies, such as anti-PD-1 and anti-CTLA-4 therapies, to enhance their anti-tumor effects. [, , ] This synergy stems from the compound's ability to overcome the immunosuppressive environment often present within tumors, allowing for a more robust immune response. [, , ]
Applications
Cancer Therapy: E7046 is being investigated as a potential treatment for various cancers, including colon cancer, breast cancer, and other tumor types with high myeloid cell infiltration. [, , , , , , , , , , , , , ]
Immunotherapy Enhancement: Studies have explored the use of E7046 in combination with other immunotherapies, such as anti-PD-1 and anti-CTLA-4 antibodies, to enhance their anti-tumor efficacy. [, , ] This combination strategy aims to overcome the immunosuppressive tumor microenvironment and promote a more robust immune response against cancer cells. [, , ]
Inflammatory Disease Research: While the primary focus of research on E7046 revolves around cancer, its mechanism of action targeting the PGE2 pathway suggests potential applications in investigating inflammatory diseases. []
Related Compounds
Prostaglandin E2 (PGE2)
Compound Description: Prostaglandin E2 (PGE2) is an arachidonic acid pathway metabolite and a key mediator of chronic inflammation. [] It exerts a powerful immunosuppressive effect in the tumor microenvironment (TME) through its interaction with four receptors: EP1, EP2, EP3, and EP4. []
Relevance: E7046 is a highly selective antagonist of the EP4 receptor, specifically designed to block the binding of PGE2 to EP4 and disrupt its immunosuppressive activity in the TME. [] By inhibiting PGE2 signaling through EP4, E7046 aims to reverse the immunosuppressive environment and promote anti-tumor immunity.
Celecoxib
Compound Description: Celecoxib is a selective COX-2 inhibitor, which is an enzyme involved in the production of PGE2. []
Relevance: E7046 demonstrated superior efficacy compared to celecoxib in preclinical models of APCMin/+ mice with neoplastic polyp formation. [] While both compounds reduced tumor cell proliferation, E7046 showed a more pronounced effect. [] This suggests that directly targeting EP4 with E7046 might be a more effective strategy than inhibiting COX-2 to control tumor growth in certain contexts.
Denileukin diftitox (ONTAK®)
Compound Description: Denileukin diftitox is an IL-2/diphtheria toxin fusion protein, approved for treating relapsed/refractory cutaneous T cell lymphoma. [] It works by selectively depleting regulatory T cells (Tregs). []
Relevance: E7777, a new version of denileukin diftitox with an improved manufacturing process, was found to synergize with E7046 in preclinical models. [] The combination significantly enhanced anti-tumor activity, leading to tumor-free survival in some animals. [] This synergy highlights the potential of combining E7046 with Treg-depleting agents like denileukin diftitox for cancer treatment.
PF-04418948
Compound Description: PF-04418948 is a selective antagonist of the EP2 receptor. []
Relevance: In contrast to E7046, which targets EP4, PF-04418948 was found to block the PGE2-mediated upregulation of COX-2 in intestinal epithelial cells. [] This suggests a differential role of EP2 and EP4 in the inflammatory response and highlights the specificity of E7046 towards EP4.
ONO-8711
Compound Description: ONO-8711 is a selective antagonist of the EP1 receptor. []
Relevance: Unlike E7046 and PF-04418948, ONO-8711 did not block PGE2-mediated upregulation of COX-2 in intestinal epithelial cells. [] This finding further supports the specific role of EP4, targeted by E7046, in the regulation of COX-2 expression and the inflammatory process.
ER-886046
Compound Description: ER-886046 is a novel and specific EP4 antagonist. [] Daily oral administration of ER-886046 inhibited the growth of multiple mouse syngeneic tumor models, with inhibitory activity up to 100%. [] The anti-tumor activity of ER-886046 was T cell-dependent and not observed in T cell-deficient mice. []
Relevance: ER-886046 is structurally related to E7046 and exhibits a similar mechanism of action by targeting the EP4 receptor. [] Both compounds demonstrate promising anti-tumor activity in preclinical models, suggesting that targeting the EP4 pathway is a viable approach for cancer treatment.
KF-0210
Compound Description: KF-0210 is a potent and selective EP4 antagonist with a good PK and safety profile. [] It demonstrates an inhibitory effect on tumor growth in mouse models of colorectal and breast cancers. []
Relevance: Like E7046, KF-0210 targets the EP4 receptor and shows promising anti-tumor activity. [] The combination of KF-0210 with PD-1/PD-L1 antibodies demonstrated superior therapeutic effects compared to monotherapy, similar to observations with E7046. [] This highlights the potential of EP4 antagonists, including E7046 and KF-0210, for combination cancer immunotherapy.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
Antimitotic alkaloid. Microtubule inhibitor. Induces apoptosis in vitro. Antineoplastic agent. Colcemid is a colchicine derivative that inhibits tubulin polymerization as potently as colchicine (IC50 = 2.1 and 2.4 μM, respectively) but is less toxic. At very low (nanomolar) concentrations, colcemid suppresses microtubule dynamicity and inhibits cell migration, while at micromolar levels it blocks microtubule assembly, arresting cells in metaphase. Mitotic block by colcemid is used to synchronize cells and for karyotyping in cytogenetic studies. Prolonged exposure to colcemid can activate p53, leading to apoptosis. Antineoplastic alkaloid isolated from Colchicum autumnale (Liliaceae Fam.) An antimitotic agent that disrupts microtubles by binding to tubulin and preventing its polymerization. It stimulates the intrinsic GTPase activity of tubulin, induces apoptosis in several normal and tumor cell lines and activates the JNK/SAPK signal. Demecolcine is a colchicine analog with potential antimitotic and antineoplastic activities. Demecolcine acid binds to the colchicine-binding site of tubulin, inhibiting its polymerization into microtubules, causing cell cycle arrest at metaphase and preventing cell division. (-)-demecolcine is a secondary amino compound that is (S)-colchicine in which the N-acetyl group is replaced by an N-methyl group. Isolable from the autumn crocus, Colchicum autumnale, it is less toxic than colchicine and is used as an antineoplastic. It has a role as an antineoplastic agent and a microtubule-destabilising agent. It is an alkaloid and a secondary amino compound. An alkaloid isolated from Colchicum autumnale L. and used as an antineoplastic.
Demegestone is a progestin, or a synthetic progestogen, and hence is an agonist of the progesterone receptor, the biological target of progestogens like progesterone. It has no androgenic activity. Previously used to treat luteal insufficiency.
Demethoxycurcumin (DMC) is a natural demethoxy derivative of curcumin. More stable than curcumin in physiological media, DMC suppresses proliferation in cancer cells at 50-100 μM. It down-regulates the transcriptional coactivator p300, suppressing the Wnt/β-catenin pathway, and inhibits lipopolysaccharide induction of iNOS. Demethoxycurcumin analytical standard provided with w/w absolute assay, to be used for quantitative titration. The demethoxy derivative of Curcumin that regulates anti-inflammatory and anti-proliferative responses through a ROS-independent mechanism. It attenuates the Wnt/β-catenin pathway through down-regulation of the transcriptional coactivator p300. Demethoxycurcumin, also known as curcuminii or BHCFM, belongs to the class of organic compounds known as curcuminoids. These are aromatic compounds containing a curcumin moiety, which is composed of two aryl buten-2-one (feruloyl) chromophores joined by a methylene group. Demethoxycurcumin exists as a solid and is considered to be practically insoluble (in water) and relatively neutral. Within the cell, demethoxycurcumin is primarily located in the membrane (predicted from logP). Outside of the human body, demethoxycurcumin can be found in beverages, herbs and spices, root vegetables, and turmeric. This makes demethoxycurcumin a potential biomarker for the consumption of these food products. Demethoxycurcumin is a beta-diketone that is curcumin in which one of the methoxy groups is replaced by hydrogen. It is found in Curcuma zedoaria and Etlingera elatior. It has a role as a metabolite, an antineoplastic agent and an anti-inflammatory agent. It is a polyphenol, a beta-diketone, an enone and a diarylheptanoid.
Demethoxyviridiol is a mycotoxin originally isolated from N. hinnuleum. It induces lethality in day-old cockerels (LD50 = 4.2 mg/kg). Demethoxyviridiol is also an inhibitor of phosphatidylinositol 3-kinase (PI3K). Demethoxyviridiol is a mycotoxin that inhibits phosphatidylinositol 3-kinase (PI3K).
Bellidin is a member of the class of xanthones that is xanthone which is substituted by hydroxy groups at positions 1, 3, 5, and 8. A natural product found particularly in Iris nigricans and Gentiana campestris. It has a role as a metabolite, an EC 3.1.1.7 (acetylcholinesterase) inhibitor, a mutagen, an antioxidant and a radical scavenger. It is a member of xanthones and a tetrol. It derives from a xanthone.
Demethoxyviridin, or DMV, is a low-nanomolar inhibitor of mammalian Ptdlns 3-kinase that binds to the catalytic subunit (p110) of the enzyme. Demethoxyviridin is also an antifungal agent structurally related to wortmannin.